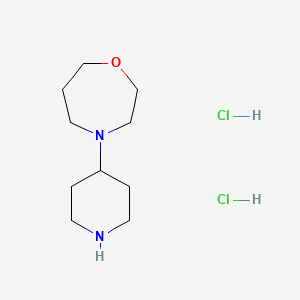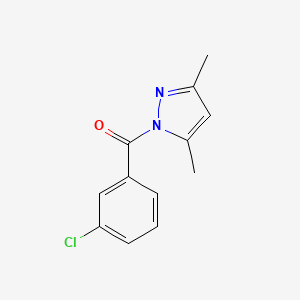
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a pyrimidine derivative . Pyrimidine is the second heteroaromatic ring present in pharmaceutically active compounds . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds (and its synthons) and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine core with two chlorine atoms, an amino group, and a carboxylic acid group . The presence of these functional groups makes it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .Chemical Reactions Analysis
The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups are possible. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Scientific Research Applications
Co-crystal Design and Characterization
Research involving derivatives of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, has led to the design and characterization of co-crystals with various carboxylic acids. These studies highlight the potential of pyrimidine derivatives in developing materials with desired crystal structures and properties, leveraging hydrogen bonding and halogen interactions for the formation of stable, complex architectures (Rajam et al., 2018).
Structural Analysis and Drug Design
This compound derivatives have been analyzed for their structural properties, including tautomerism and disorder in crystalline forms. These analyses contribute to a deeper understanding of molecular recognition processes in biology and medicine, which is crucial for targeted drug design and development (Rajam et al., 2017).
Biological Importance and Synthesis
Studies have also focused on the biological importance of pyrimidine derivatives, illustrating their role in nucleic acids and potential in anti-malarial chemotherapy. The synthesis of compounds like 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showcases the exploration of these molecules in treating diseases and understanding their biological interactions (Balasubramani et al., 2007).
Peptidomimetics and Amino Acid Analogues
The development of amino acid and peptide analogues using 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, a related compound, for the synthesis of peptidomimetics, highlights the versatility of pyrimidine derivatives in creating molecules that mimic the structure and function of biological macromolecules. This research opens new avenues in drug development and the creation of novel therapeutic agents (Bissyris et al., 2005).
Antiviral and Antimicrobial Activity
The exploration of this compound derivatives in antiviral and antimicrobial applications is significant. Studies on compounds like carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides demonstrate the potential of these derivatives in inhibiting the replication of viruses such as HIV, offering a promising route for antiretroviral drug development (Vince & Hua, 1990).
Future Directions
properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVMKIYUNUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)

![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)


![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)
![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)
